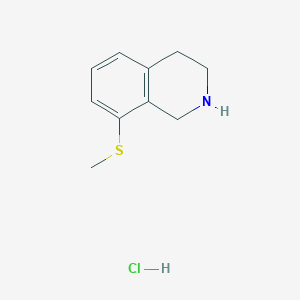

8-Methylsulfanyl-1,2,3,4-tetrahydroisoquinoline;hydrochloride

Beschreibung

8-Methylsulfanyl-1,2,3,4-tetrahydroisoquinoline hydrochloride (8-SCH₃-THIQ·HCl) is a tetrahydroisoquinoline (THIQ) derivative featuring a methylsulfanyl (-SCH₃) substituent at the 8-position of the isoquinoline ring. THIQ derivatives are pharmacologically significant, with applications ranging from analgesics to blood-brain barrier (BBB) modulators. The methylsulfanyl group may enhance lipophilicity, influencing bioavailability, metabolic stability, and receptor interactions compared to other substituents (e.g., methoxy, halogen, or methyl groups) .

Eigenschaften

IUPAC Name |

8-methylsulfanyl-1,2,3,4-tetrahydroisoquinoline;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NS.ClH/c1-12-10-4-2-3-8-5-6-11-7-9(8)10;/h2-4,11H,5-7H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYFJQRPGBFPPRC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC2=C1CNCC2.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

8-Methylsulfanyl-1,2,3,4-tetrahydroisoquinoline;hydrochloride is a derivative of tetrahydroisoquinoline (THIQ), a well-known scaffold in medicinal chemistry. THIQ derivatives have been extensively studied due to their diverse biological activities, including antitumor, antimicrobial, and neuroprotective effects. This article focuses on the biological activity of this compound, summarizing relevant research findings and case studies.

The molecular structure of this compound contributes to its biological activity. The presence of the methylsulfanyl group is significant for its interaction with various biological targets.

Biological Activities

Research has shown that THIQ derivatives exhibit a range of biological activities:

- Antitumor Activity : THIQ compounds have been reported to inhibit cancer cell proliferation and induce apoptosis. For instance, studies indicated that certain THIQ derivatives could effectively bind to anti-apoptotic proteins such as Bcl-2 and Mcl-1, leading to increased apoptosis in cancer cells .

- Antimicrobial Effects : The compound has demonstrated potential antimicrobial properties against various pathogens. Research indicates that modifications in the THIQ structure can enhance its antibacterial and antifungal activities .

- Neuroprotective Effects : Some THIQ derivatives are being explored for their neuroprotective properties against neurodegenerative diseases such as Alzheimer's. Their ability to modulate neurotransmitter systems and reduce oxidative stress is under investigation .

Structure-Activity Relationship (SAR)

The structure-activity relationship of THIQ derivatives is crucial for understanding their biological potential. Modifications to the core structure can significantly influence their pharmacological properties:

| Functional Group | Effect on Activity |

|---|---|

| Methylsulfanyl | Enhances binding affinity |

| Hydroxyl | Increases solubility and bioavailability |

| Halogen Substituents | Modulates lipophilicity and receptor interactions |

Studies have shown that electron-donating groups can enhance the biological activity of THIQ derivatives by improving their interaction with target proteins .

Case Studies

- Anticancer Activity : A study on a series of THIQ derivatives revealed that compounds with specific substitutions exhibited potent anticancer effects against various cell lines. The lead compound showed an IC50 value in the low micromolar range against breast cancer cells .

- Antiviral Properties : Recent investigations into novel THIQ derivatives have highlighted their potential against coronaviruses. Selected compounds demonstrated significant antiviral activity by inhibiting viral replication in cell cultures .

- Neuroprotection : Research into the neuroprotective effects of THIQ derivatives has shown promise in reducing neuroinflammation and promoting neuronal survival in models of Alzheimer's disease .

Analyse Chemischer Reaktionen

Oxidation Reactions

The methylsulfanyl (-SMe) group at position 8 undergoes controlled oxidation to yield sulfinyl (-SO-Me) or sulfonyl (-SO₂-Me) derivatives:

Key observations :

-

Oxidation selectivity depends on stoichiometry and reaction time .

-

Sulfonyl derivatives exhibit higher thermal stability (m.p. 258–260°C) .

Electrophilic Substitution and Displacement

The sulfur substituent participates in nucleophilic displacement reactions:

-

Chlorine displacement : Treatment of 7,8-dichloro-THIQ with benzyl mercaptan yields disubstituted mercaptans .

-

Trichloromethylthio formation : Chlorination of methylthio-THIQ derivatives generates -SCCl₃ groups, which are precursors to sulfonamide analogs .

Hydrolysis and Deprotection

-

Acetyl group removal : Acidic hydrolysis (e.g., HCl/EtOH) cleaves the N-acetyl protecting group to regenerate the free amine .

-

Sulfonyl stability : Sulfonyl derivatives resist hydrolysis under standard acidic/basic conditions .

Stability and Handling

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Substituent Effects on Pharmacological Activity

1-(4’-Dimethylaminophenyl)-6,7-Dimethoxy-THIQ Hydrochloride

- Substituents: 1-(4’-dimethylaminophenyl), 6,7-dimethoxy.

- Activity: Demonstrates potent analgesic and anti-inflammatory effects, surpassing diclofenac sodium by 3.3-fold in anti-inflammatory assays (0.5 mg/kg dose). Acts via non-narcotic mechanisms, with a high therapeutic index compared to metamizole sodium and acetylsalicylic acid .

- Key Difference : The 1-position aryl substitution and 6,7-methoxy groups enhance receptor binding, unlike 8-SCH₃-THIQ·HCl, which lacks these modifications.

8-Chloro-THIQ Hydrochloride (CAS 61563-33-5)

- Substituents : 8-Cl.

- Activity : Primarily used as a pharmaceutical intermediate. Chlorine’s electron-withdrawing nature may reduce BBB penetration compared to lipophilic -SCH₃ .

8-Methyl-THIQ Hydrochloride (CAS 41565-83-7)

- Substituents : 8-CH₃.

- -SCH₃ .

TIQ and 1-Methyl-TIQ (1MeTIQ)

- Substituents: None (TIQ) or 1-CH₃ (1MeTIQ).

- Activity: Both cross the BBB efficiently, with 90% remaining unchanged in the brain. Linked to Parkinson’s disease pathology due to endogenous accumulation. Unlike 8-SCH₃-THIQ·HCl, these lack ring substituents, highlighting the role of positional modifications .

Metabolic and Physicochemical Comparisons

- Metabolism: TIQ/1MeTIQ: Excreted mostly unchanged (72–76%), with minor hydroxylation (2.7–8.7%) and N-methylation (0.4–0.7%) . 8-SCH₃-THIQ·HCl (Inferred): The -SCH₃ group may undergo oxidation to sulfoxide/sulfone metabolites, altering pharmacokinetics.

Data Tables

Table 1: Structural and Pharmacological Comparison of THIQ Derivatives

Table 2: Metabolic Profiles

| Compound | Major Metabolites | Excretion (Unchanged) | Brain Concentration (vs. Blood) |

|---|---|---|---|

| TIQ | 4-OH-TIQ, Isoquinoline | 76% | 4.5× higher at 4 hours |

| 1MeTIQ | 4-OH-1MeTIQ, N-methyl derivatives | 72% | 4.5× higher at 4 hours |

| 8-SCH₃-THIQ·HCl* | Sulfoxide, sulfone derivatives | Not reported | Likely enhanced by -SCH₃ |

Q & A

Basic Question: What are the established synthetic routes for 8-methylsulfanyl-1,2,3,4-tetrahydroisoquinoline hydrochloride, and what key reaction conditions are required?

Methodological Answer:

The synthesis typically involves cyclization of precursors such as methoxy-substituted benzaldehydes and methylsulfanyl-containing amines. For example, a methoxy-benzaldehyde derivative can react with a methylsulfanyl-ethylamine under acidic conditions to form the tetrahydroisoquinoline core. Key steps include:

- Cyclization: Acid catalysis (e.g., HCl or H₂SO₄) at elevated temperatures (80–100°C) to promote ring closure.

- Functionalization: Introduction of the methylsulfanyl group via nucleophilic substitution or thiol-ene reactions.

- Salt Formation: Treatment with hydrochloric acid to yield the hydrochloride salt.

Optimize purity by recrystallization from ethanol/water mixtures .

Basic Question: What analytical techniques are recommended for structural characterization of this compound?

Methodological Answer:

- NMR Spectroscopy: Use - and -NMR to confirm the tetrahydroisoquinoline scaffold, methylsulfanyl group ( ppm for SCH₃), and aromatic protons.

- Mass Spectrometry (MS): High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H] or [M-Cl]).

- X-ray Crystallography: For absolute configuration determination, if single crystals are obtained via slow evaporation from polar solvents .

Basic Question: How can researchers assess purity and identify impurities in synthesized batches?

Methodological Answer:

- HPLC-UV/HRMS: Use reverse-phase C18 columns with acetonitrile/water gradients (0.1% formic acid) for separation. Monitor impurities at 254 nm.

- Reference Standards: Compare retention times and spectra against known impurities (e.g., des-methylsulfanyl analogs or oxidation products).

- Quantitative NMR (qNMR): Validate purity using deuterated solvents and internal standards (e.g., maleic acid) .

Advanced Question: How can computational methods optimize the synthesis and predict reaction pathways?

Methodological Answer:

- Reaction Path Search: Employ quantum chemical calculations (e.g., DFT) to model transition states and intermediates. Software like Gaussian or ORCA can predict energy barriers for cyclization steps.

- Machine Learning (ML): Train models on existing tetrahydroisoquinoline syntheses to predict optimal solvents, temperatures, and catalysts.

- Feedback Loops: Integrate experimental data (e.g., failed reactions) into computational workflows to refine predictions .

Advanced Question: How should researchers address contradictions in spectroscopic or synthetic data across studies?

Methodological Answer:

- Cross-Validation: Replicate experiments under reported conditions and compare results.

- Multivariate Analysis: Use chemometric tools (e.g., PCA) to identify outliers in spectral datasets.

- Collaborative Databases: Submit raw data to repositories like PubChem or ChemSpider for peer validation .

Advanced Question: What strategies improve reaction yield and selectivity for large-scale synthesis?

Methodological Answer:

- Catalyst Screening: Test Lewis acids (e.g., ZnCl₂) or organocatalysts to enhance cyclization efficiency.

- Flow Chemistry: Implement continuous-flow reactors to control exothermic steps and reduce side reactions.

- DoE (Design of Experiments): Use factorial designs to optimize variables (e.g., temperature, stoichiometry) systematically .

Advanced Question: How can impurity profiles be linked to synthetic pathways, and what mitigation strategies exist?

Methodological Answer:

- LC-MS/MS: Identify impurities via fragmentation patterns (e.g., oxidation of SCH₃ to sulfoxide/sulfone).

- Reaction Monitoring: Use in-situ IR or Raman spectroscopy to detect intermediates prone to side reactions.

- Purification: Employ preparative HPLC or column chromatography with silica gel modified with ionic liquids .

Basic Question: What are the solubility and stability considerations for this compound in aqueous and organic solvents?

Methodological Answer:

- Solubility: Hydrochloride salts are typically soluble in polar solvents (water, methanol) but poorly in non-polar solvents (hexane). Conduct shake-flask experiments to measure solubility.

- Stability: Store at -20°C under inert gas (N₂/Ar) to prevent oxidation of the methylsulfanyl group. Monitor degradation via accelerated stability studies (40°C/75% RH for 4 weeks) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.